

2-Methyl-1-dodecene structural formula and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1-dodecene

Cat. No.: B098622

[Get Quote](#)

An In-depth Technical Guide to 2-Methyl-1-dodecene

This technical guide provides a comprehensive overview of the structural formula, properties, synthesis, and analysis of **2-Methyl-1-dodecene**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

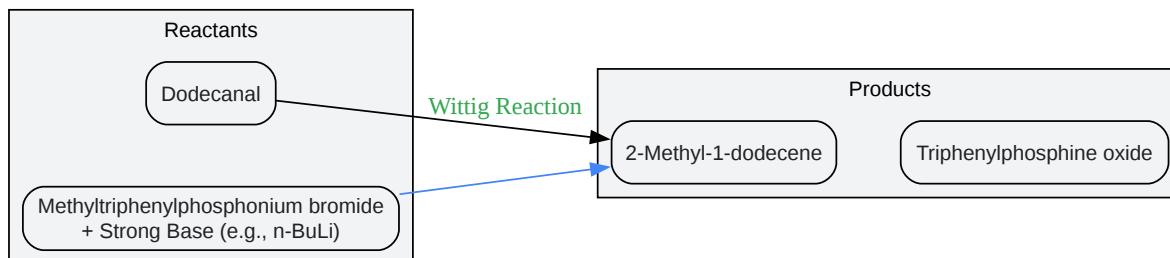
Structural Formula and Identification

2-Methyl-1-dodecene is an unsaturated hydrocarbon with a branched alkyl chain. Its structure consists of a dodecane backbone with a methyl group at the second carbon position and a double bond at the first position.

- Molecular Formula: C₁₃H₂₆[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 182.35 g/mol [\[1\]](#)[\[3\]](#)
- IUPAC Name: **2-Methyl-1-dodecene**[\[1\]](#)
- CAS Registry Number: 16435-49-7[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Synonyms: 1-Dodecene, 2-methyl-[\[4\]](#)

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **2-Methyl-1-dodecene** are summarized in the table below. This data is essential for its handling, purification, and characterization.


Property	Value	Reference
Physical State	Liquid	
Melting Point	-31 °C	[2]
Boiling Point	231 °C	[2]
Density	0.769 g/mL	[2]
Refractive Index	1.4355	[2]
LogP (Octanol/Water Partition Coefficient)	6.8	
Water Solubility	Insoluble	

Spectroscopic data is critical for the structural elucidation and purity assessment of **2-Methyl-1-dodecene**. Key spectral features are available from various spectroscopic techniques.[\[1\]](#)[\[4\]](#)

Synthesis of 2-Methyl-1-dodecene via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. For **2-Methyl-1-dodecene**, the reaction involves the treatment of dodecanal with a methylidene phosphorane. Below is a detailed experimental protocol.

Reaction Scheme

[Click to download full resolution via product page](#)

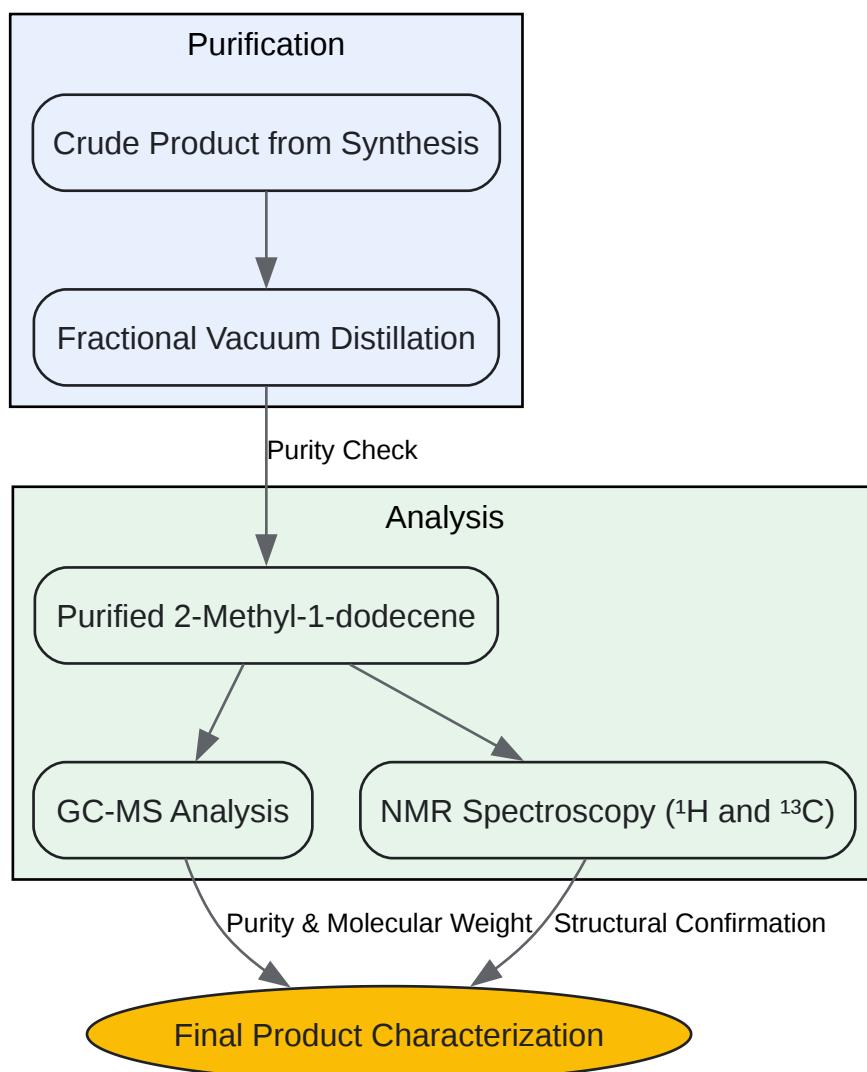
Caption: Synthesis of **2-Methyl-1-dodecene** via the Wittig Reaction.

Experimental Protocol

Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Anhydrous tetrahydrofuran (THF)
- Dodecanal
- Hexane
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, dropping funnel, magnetic stirrer, condenser, nitrogen inlet

Procedure:


- Ylide Preparation:

- To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq).
- Add anhydrous THF (100 mL) and cool the suspension to 0 °C in an ice bath.
- Slowly add n-butyllithium (1.1 eq) dropwise via a syringe. The solution will turn a characteristic orange/red color, indicating the formation of the ylide.
- Stir the mixture at 0 °C for 1 hour.
- Reaction with Aldehyde:
 - Dissolve dodecanal (1.0 eq) in anhydrous THF (20 mL).
 - Add the dodecanal solution dropwise to the ylide suspension at 0 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Work-up and Extraction:
 - Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
 - Transfer the mixture to a separatory funnel and add hexane.
 - Separate the organic layer, and wash it with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Analysis

The crude product is purified by fractional distillation under reduced pressure to obtain pure **2-Methyl-1-dodecene**. The purity and identity of the final product are confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification and Analysis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. [Organic Syntheses Procedure](http://orgsyn.org) [orgsyn.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- To cite this document: BenchChem. [2-Methyl-1-dodecene structural formula and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098622#2-methyl-1-dodecene-structural-formula-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com